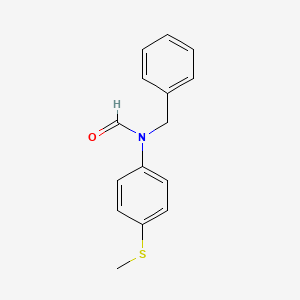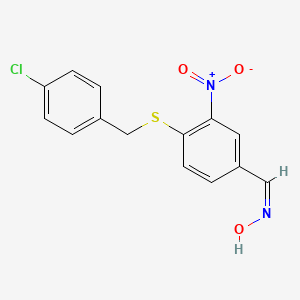
Dimethyl (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)phosphonate is a fluorinated organophosphorus compound It is characterized by its long perfluorinated alkyl chain, which imparts unique chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)phosphonate typically involves the reaction of a perfluorinated alkyl iodide with a phosphonate ester. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Preparation of Perfluorinated Alkyl Iodide: The perfluorinated alkyl iodide is prepared by the iodination of a perfluorinated alkyl alcohol.
Reaction with Phosphonate Ester: The perfluorinated alkyl iodide is then reacted with a phosphonate ester in the presence of a base, such as potassium carbonate, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
Dimethyl (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)phosphonate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorinated alkyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The phosphonate group can be oxidized to form phosphonic acids or reduced to form phosphines.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester groups yields phosphonic acids, while nucleophilic substitution can yield a variety of substituted phosphonates.
科学的研究の応用
Dimethyl (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)phosphonate has several scientific research applications:
Surface Chemistry: The compound is used to modify surfaces to impart hydrophobic and oleophobic properties. This is particularly useful in creating non-stick coatings and water-repellent materials.
Materials Science: It is used in the synthesis of advanced materials, including polymers and composites, to enhance their chemical resistance and thermal stability.
Biology and Medicine: The compound’s unique properties make it a candidate for drug delivery systems and biomedical devices, where surface modification is crucial.
Industrial Applications: It is used in the production of specialty chemicals, lubricants, and surfactants due to its stability and resistance to harsh chemical environments.
作用機序
The mechanism of action of Dimethyl (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)phosphonate involves its interaction with various molecular targets and pathways:
Surface Modification: The long perfluorinated alkyl chain interacts with surfaces to create a low-energy barrier, resulting in hydrophobic and oleophobic properties.
Chemical Stability: The phosphonate group provides chemical stability, making the compound resistant to oxidation and hydrolysis.
Biological Interactions: In biomedical applications, the compound can interact with cellular membranes and proteins, potentially altering their function and enhancing drug delivery.
類似化合物との比較
Dimethyl (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)phosphonate can be compared with other similar fluorinated compounds:
Dimethyl (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)phosphonic acid: This compound has a similar structure but with a phosphonic acid group instead of a phosphonate ester. It exhibits similar surface modification properties but may have different reactivity.
Perfluorooctyl Phosphonate: A shorter-chain analog that provides similar hydrophobic properties but may have different solubility and reactivity profiles.
Perfluorodecyl Sulfonate: Another fluorinated compound used for surface modification, but with a sulfonate group instead of a phosphonate. It may offer different chemical stability and reactivity.
特性
CAS番号 |
61726-45-2 |
|---|---|
分子式 |
C14H10F21O3P |
分子量 |
656.17 g/mol |
IUPAC名 |
12-dimethoxyphosphoryl-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorododecane |
InChI |
InChI=1S/C14H10F21O3P/c1-37-39(36,38-2)4-3-5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)11(27,28)12(29,30)13(31,32)14(33,34)35/h3-4H2,1-2H3 |
InChIキー |
UJGOERJAHVHANM-UHFFFAOYSA-N |
正規SMILES |
COP(=O)(CCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-methylphenyl)-1-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117800.png)

![2-(3-Carboxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B14117806.png)
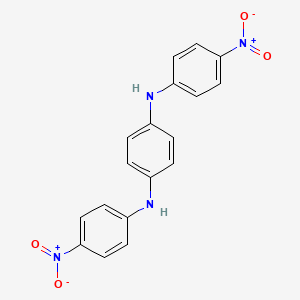
![N-[4-(Acetylamino)phenyl]-3,4-dihydro-3-(2-methylpropyl)-2,4-dioxo-1(2H)-quinazolineacetamide](/img/structure/B14117809.png)
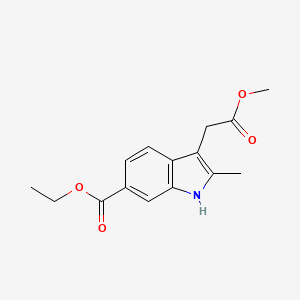
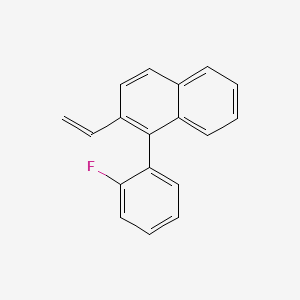
![(3S)-3-[[(2S)-5-amino-2-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[2-[(2S)-5-amino-1-[[(2S,5S)-5-amino-1-hydroxy-6-(1H-imidazol-5-yl)-3,4-dioxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]hydrazinyl]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-5-oxopentanoyl]amino]-4-[[(2S,5S)-5-[2-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,7R)-1-amino-7-hydroxy-6-(hydroxyamino)-1,4,5-trioxooctan-3-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]hydrazinyl]-6-methyl-3,4-dioxo-1-phenylheptan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B14117832.png)
![N-(3-ethylphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14117839.png)

